Structural Differentiation: N-(2-(Methylthio)phenyl) vs. Closest In-Class Analogs
The target compound is distinguished from the closest commercially available analogs by the presence of a 2-(methylthio) substituent on the N-phenyl ring. The immediate comparators, N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide and N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide, feature alkyl or fluorobenzyl groups that alter steric and electronic properties . This specific substitution pattern has been associated with a documented sigma-2 receptor binding affinity of Ki = 23 nM in human receptor assays, establishing a quantitative baseline for this scaffold [1][2].
| Evidence Dimension | Sigma-2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 23 nM (human sigma-2 receptor/TMEM97) [1] |
| Comparator Or Baseline | Closest in-class analog with published data: Compound 88 (US10207991) with Ki = 1.30 nM for sigma-2 [2]. N-(4-isopropylphenyl) analog: activity data not publicly available. |
| Quantified Difference | Target compound is ~18-fold less potent than the optimized lead Compound 88, but represents a distinct chemotype within the furan-2-carboxamide class. |
| Conditions | Radioligand binding assay with human sigma-2 receptor/TMEM97 (unknown origin). Compound 88: Radioligand binding assays by commercial CRO. |
Why This Matters
This establishes the target compound as a bona fide sigma-2 receptor ligand within the furan-2-carboxamide class, with a defined affinity that supports its use as a pharmacological tool or a starting point for SAR studies.
- [1] BindingDB Entry BDBM50604968, CHEMBL5190189. Sigma intracellular receptor 2 (Human). Ki = 23 nM. University of Texas at Austin, curated by ChEMBL. View Source
- [2] BindingDB Entry BDBM349570, US10207991 Example Compound 88. Sigma intracellular receptor 2. Ki = 1.30 nM. View Source
